ATB107
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPISBYVBGLUBW-NLRVBDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ATB107: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATB107 is a promising anti-tubercular agent that targets a critical metabolic pathway in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, downstream effects on bacterial physiology, and the experimental evidence supporting these findings. This compound is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway. By disrupting this pathway, this compound effectively inhibits the growth of both drug-sensitive and drug-resistant strains of M. tb. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding of this compound's mode of action.
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics with unique mechanisms of action to combat the rise of drug-resistant strains. The tryptophan biosynthesis pathway is an attractive target for new anti-tubercular drugs as it is essential for the survival of M. tuberculosis within the host. This compound has emerged as a potent inhibitor of this pathway, demonstrating significant promise in preclinical studies.
Core Mechanism of Action: Inhibition of Indole-3-Glycerol Phosphate Synthase (IGPS)
The primary mechanism of action of this compound is the direct inhibition of indole-3-glycerol phosphate synthase (IGPS), an enzyme encoded by the trpC gene in M. tuberculosis. IGPS catalyzes the fifth step in the tryptophan biosynthesis pathway, the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This reaction is crucial for the de novo synthesis of tryptophan, an essential amino acid for protein synthesis and other vital cellular processes.
By binding to and inhibiting IGPS, this compound effectively blocks the production of tryptophan, leading to tryptophan starvation and subsequent cessation of bacterial growth.
Downstream Effects and Cellular Consequences
The inhibition of IGPS by this compound triggers a cascade of downstream effects within the mycobacterial cell, impacting various physiological processes.
Disruption of Tryptophan Biosynthesis
The most immediate consequence of IGPS inhibition is the halt of the tryptophan biosynthesis pathway. This leads to a depletion of the intracellular pool of tryptophan, which is essential for the synthesis of proteins.
Altered Protein Expression Profile
Proteomic studies have revealed that treatment of M. tuberculosis with this compound leads to significant alterations in the bacterial proteome. These changes reflect the cellular response to tryptophan starvation and the direct and indirect effects of the compound.
A key finding is the downregulation of the transcriptional regulatory protein Rv3246c. This protein is a regulator of the MtrA-MtrB two-component system, which is involved in sensing and responding to environmental stress. The downregulation of this regulator suggests a potential link between the tryptophan biosynthesis pathway and this critical regulatory system.
Furthermore, the expression of several other proteins is altered in response to this compound, with some of these changes mirroring those observed with other anti-tubercular drugs like isoniazid and ethionamide. This suggests that this compound may induce a broader stress response in the bacterium. Specifically, the expression of proteins encoded by Rv0685 and Rv2624c is down-regulated, while the protein from Rv3140 is up-regulated.
Quantitative Data
The following table summarizes the available quantitative data for this compound against Mycobacterium tuberculosis.
| Parameter | Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.25 mg/L (at 1/4 MIC for 7 days) | [1] |
Further studies are required to establish a comprehensive profile of IC50 values against IGPS and MIC values against a wider range of drug-sensitive and drug-resistant M. tb strains.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Proteomic Analysis of M. tuberculosis Treated with this compound
Objective: To identify changes in the protein expression profile of M. tuberculosis in response to this compound treatment.
Methodology: Two-Dimensional Gel Electrophoresis (2-DE) coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[2][3][4][5][6]
-
M. tuberculosis Culture and Treatment: M. tuberculosis strains (e.g., H37Rv and clinical isolates) are cultured in appropriate media (e.g., Middlebrook 7H9) to mid-log phase. The cultures are then treated with a sub-inhibitory concentration of this compound (e.g., 1/4 MIC) for a specified period (e.g., 7 days). Control cultures are treated with the vehicle (e.g., DMSO) alone.
-
Protein Extraction: Bacterial cells are harvested by centrifugation, washed, and lysed using mechanical disruption methods such as sonication or bead beating in a suitable lysis buffer.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing - IEF): The extracted proteins are separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, and the proteins are separated based on their molecular weight.
-
-
Gel Staining and Image Analysis: The 2-DE gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). The stained gels are scanned, and the protein spot patterns of the this compound-treated and control samples are compared using specialized software to identify differentially expressed proteins.
-
Protein Identification by MALDI-TOF-MS:
-
In-Gel Digestion: Protein spots of interest are excised from the gel and subjected to in-gel digestion with trypsin to generate peptide fragments.
-
Mass Spectrometry: The resulting peptides are analyzed by MALDI-TOF-MS to obtain a peptide mass fingerprint (PMF).
-
Database Searching: The PMF data is used to search a protein database (e.g., NCBI or Swiss-Prot) to identify the corresponding protein.
-
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.
Methodology: Broth microdilution or agar dilution method.
-
Preparation of this compound dilutions: A serial dilution of this compound is prepared in a suitable culture medium (e.g., Middlebrook 7H9 broth or 7H11 agar).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and added to each dilution of the drug.
-
Incubation: The plates or tubes are incubated at 37°C for a defined period (typically 7-21 days).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for proteomic analysis.
Conclusion and Future Directions
This compound represents a promising new class of anti-tubercular agents with a well-defined mechanism of action targeting the essential tryptophan biosynthesis pathway in M. tuberculosis. Its ability to inhibit both drug-sensitive and drug-resistant strains highlights its potential as a valuable addition to the current anti-TB drug arsenal.
Future research should focus on:
-
Comprehensive quantitative analysis: Determining the IC50 of this compound against purified IGPS and establishing a broader MIC profile against a diverse panel of clinical M. tuberculosis isolates.
-
Elucidating the regulatory link: Investigating the precise molecular mechanisms that connect the inhibition of tryptophan biosynthesis to the observed downregulation of the MtrA-MtrB two-component system.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of tuberculosis to assess its therapeutic potential.
-
Clinical Development: Pending positive preclinical data, advancing this compound into clinical trials to evaluate its safety and efficacy in humans.
This technical guide provides a solid foundation for understanding the mechanism of action of this compound and serves as a valuable resource for researchers and drug developers working to combat tuberculosis.
References
- 1. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Regulation of Immune Responses to Mycobacterium tuberculosis: A Spotlight on L-Arginine and L-Tryptophan Metabolism [frontiersin.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Overview of Drug-Resistant Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
Indole-3-Glycerol Phosphate Synthase (IGPS): A Promising Target for Novel Antimicrobial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-glycerol phosphate synthase (IGPS) is a critical enzyme in the tryptophan biosynthesis pathway, an essential metabolic route for numerous pathogenic bacteria, fungi, and plants, but absent in humans. This absence of a human homolog makes IGPS an attractive and selective target for the development of novel antimicrobial drugs. This guide provides a comprehensive overview of IGPS, its biochemical function, its validation as a drug target, particularly in Mycobacterium tuberculosis, and detailed experimental protocols for inhibitor screening and characterization. The pressing need for new antimicrobial agents, driven by the rise of multidrug-resistant pathogens, underscores the importance of exploring novel targets like IGPS.
Introduction to Indole-3-Glycerol Phosphate Synthase (IGPS)
Indole-3-glycerol phosphate synthase (EC 4.1.1.48) is a key enzyme that catalyzes the fourth step in the tryptophan biosynthesis pathway.[1] This pathway is responsible for the de novo synthesis of tryptophan, an essential amino acid for protein synthesis and a precursor for various secondary metabolites.[1] The reaction catalyzed by IGPS is the irreversible conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to indole-3-glycerol phosphate (IGP), with the release of carbon dioxide and water.[1]
Structurally, IGPS typically possesses a (β/α)8-barrel fold, also known as a TIM-barrel, a common structural motif in enzymes.[1] In some bacteria, like Escherichia coli, IGPS is part of a bifunctional enzyme, while in others, such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, it exists as a monofunctional enzyme.[2] The absence of the tryptophan biosynthesis pathway in humans makes every enzyme in this pathway, including IGPS, a potential target for the development of selective antimicrobial agents.[1]
The Tryptophan Biosynthesis Pathway
The tryptophan biosynthesis pathway is a multi-step process that converts chorismate into tryptophan. IGPS plays a crucial role in this pathway by catalyzing the formation of the indole ring of tryptophan. The inhibition of IGPS would disrupt this essential pathway, leading to tryptophan starvation and ultimately, the death of the pathogen.
Caption: The Tryptophan Biosynthesis Pathway Highlighting IGPS.
Catalytic Mechanism of IGPS
The catalytic mechanism of IGPS is a multi-step process involving an initial intramolecular cyclization, followed by an irreversible decarboxylation and a final dehydration step.[1]
-
Cyclization: The reaction begins with an intramolecular enamine-like cyclization of the substrate, CdRP, to form a transient intermediate.[1] This step involves the loss of aromaticity and is considered energetically costly.[1]
-
Decarboxylation: The intermediate undergoes an irreversible decarboxylation, releasing CO2 and restoring aromaticity. This step is both enthalpically and entropically favorable.[1]
-
Dehydration: The final step is the dehydration of the second intermediate to form the product, indole-3-glycerol phosphate (IGP).[1]
Key active site residues, such as a catalytic lysine, act as a general acid to facilitate the cyclization and dehydration steps.[3]
Caption: The Multi-step Catalytic Mechanism of IGPS.
IGPS as a Drug Target in Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a significant global health threat due to the emergence of multidrug-resistant strains. The tryptophan biosynthesis pathway is essential for the virulence and survival of Mtb, making its enzymes, including IGPS (MtIGPS), prime targets for new antitubercular drugs.[4]
Several factors validate MtIGPS as a drug target:
-
Essentiality: The gene encoding MtIGPS is essential for the in vitro growth of the pathogen.[3]
-
Upregulation during Infection: Mtb upregulates the expression of tryptophan biosynthesis genes in response to immune stress.[1]
-
Host Immune Response: Inhibition of tryptophan biosynthesis in Mtb has been shown to enhance the ability of host CD4+ T-cells to combat the infection.[1]
Quantitative Data
Kinetic Parameters of IGPS from Various Organisms
The kinetic parameters of IGPS vary across different species. Understanding these differences is crucial for designing species-specific inhibitors.
| Organism | K_m (μM) | k_cat (s⁻¹) | Reference |
| Mycobacterium tuberculosis | 6.9 ± 1.4 | 0.022 ± 0.002 | |
| Pseudomonas aeruginosa | N/A | 3.0 ± 0.2 | |
| Sulfolobus solfataricus | 0.085 | 0.11 | [1] |
| Escherichia coli | 0.3 | 2.7 | [1] |
| Thermotoga maritima | 0.006 | N/A |
Known Inhibitors of MtIGPS
The exploration of MtIGPS inhibitors is an active area of research. One such inhibitor that has been identified is ATB107.
| Inhibitor | Target | Potency | Mode of Action | Reference |
| This compound | M. tuberculosis IGPS | K_D = 3 mM; MIC ≈ 0.41 µM | Competitive | [1][4] |
| rCdRP | E. coli IGPS | K_i = 0.19 µM | Competitive | [1] |
Note: The significant discrepancy between the K_D (binding affinity to the isolated enzyme) and the MIC (whole-cell activity) for this compound suggests that its antimycobacterial effect may not be solely due to the inhibition of MtIGPS, and potential off-target effects are likely.[1]
Experimental Protocols
High-Throughput Screening (HTS) for IGPS Inhibitors
The discovery of novel IGPS inhibitors can be accelerated using HTS methodologies. A typical workflow involves a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives.
Caption: A Generalized HTS Workflow for IGPS Inhibitor Discovery.
IGPS Enzyme Activity Assay (Fluorescence-based)
This protocol is adapted from methods used for Sulfolobus solfataricus IGPS and can be optimized for other IGPS orthologs. The assay monitors the formation of the product, IGP, which is fluorescent, while the substrate, CdRP, is not.
Materials:
-
Purified IGPS enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM DTT
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 278 nm, Emission: 340 nm)
Procedure:
-
Prepare a stock solution of CdRP in the assay buffer. The concentration should be determined based on the K_m of the specific IGPS being studied.
-
In a 96-well plate, add 90 µL of assay buffer to each well.
-
Add 5 µL of the test compound (dissolved in DMSO, with a final DMSO concentration ≤ 1%) or DMSO as a control.
-
Add 5 µL of the IGPS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the CdRP substrate solution to each well.
-
Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence at 340 nm over time.
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
For dose-response curves, perform the assay with a serial dilution of the inhibitor to determine the IC50 value.
Structural Analysis of Inhibitor Binding by X-ray Crystallography
Determining the crystal structure of IGPS in complex with an inhibitor provides invaluable information for structure-based drug design.
General Protocol:
-
Protein Expression and Purification: Overexpress and purify high-purity, homogenous IGPS protein.
-
Crystallization:
-
Co-crystallization: Incubate the purified IGPS with a molar excess of the inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods.
-
Soaking: Grow apo-enzyme crystals first. Then, transfer the crystals to a solution containing the inhibitor and allow it to diffuse into the crystal lattice.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using molecular replacement with a known IGPS structure as a search model.
-
Build the atomic model of the protein-inhibitor complex into the electron density map.
-
Refine the model against the diffraction data to obtain a final, high-resolution structure.
-
Conclusion and Future Directions
Indole-3-glycerol phosphate synthase stands out as a compelling target for the development of new antimicrobial agents due to its essentiality in pathogens and its absence in humans. The detailed understanding of its structure, function, and catalytic mechanism provides a solid foundation for rational drug design. The discovery of inhibitors like this compound, despite its potential for off-target effects, demonstrates the feasibility of targeting MtIGPS.[1][4] Future efforts should focus on high-throughput screening of diverse chemical libraries to identify novel scaffolds with high potency and specificity for IGPS. The experimental protocols outlined in this guide provide a framework for such discovery and characterization efforts. The development of potent and specific IGPS inhibitors could provide a much-needed new class of therapeutics to combat the growing threat of drug-resistant pathogens.
References
- 1. Indole-3-Glycerol Phosphate Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Roles of Active Site Residues in Mycobacterium tuberculosis Indole-3-glycerol Phosphate Synthase, a Potential Target for Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Glycerol Phosphate Synthase From Mycobacterium tuberculosis: A Potential New Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATB107: A Novel Inhibitor of Indole-3-Glycerol Phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATB107 is a novel small molecule identified as a potent and selective inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, making IGPS a promising target for the development of new anti-tuberculosis drugs. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine[1] |
| Molecular Formula | C₂₁H₂₈N₈[1] |
| Molecular Weight | 392.5 g/mol [1] |
| CAS Number | 455325-51-6 |
| SMILES String | C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5[1] |
| Melting Point | Not publicly available |
| Solubility | Not publicly available |
| pKa | Not publicly available |
Pharmacological Properties
This compound exhibits potent inhibitory activity against Mycobacterium tuberculosis IGPS and demonstrates significant anti-mycobacterial effects.
| Parameter | Value | Species/System | Reference |
| Target | Indole-3-glycerol phosphate synthase (IGPS) | Mycobacterium tuberculosis | [2] |
| Binding Affinity (K d) | 3 µM | Recombinant M. tuberculosis IGPS | [2] |
| Mechanism of Action | Competitive Inhibitor | M. tuberculosis IGPS | [2] |
| Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL | M. tuberculosis H37Rv | [2] |
Experimental Protocols
Indole-3-Glycerol Phosphate Synthase (IGPS) Inhibition Assay
This protocol is based on the methodology described by Shen et al. (2009) for determining the inhibitory effect of this compound on recombinant M. tuberculosis IGPS.
1. Materials and Reagents:
-
Recombinant M. tuberculosis IGPS (expressed and purified)
-
1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP) (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
2. Enzyme and Substrate Preparation:
-
Recombinant IGPS: The trpC gene from M. tuberculosis H37Rv is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and the His-tagged IGPS is purified using nickel-affinity chromatography. The concentration of the purified enzyme is determined using a standard protein assay (e.g., Bradford or BCA).
-
CdRP Substrate: The substrate, CdRP, is chemically synthesized. A stock solution is prepared in an appropriate buffer.
3. Assay Procedure:
-
The enzymatic reaction is typically carried out in a total volume of 200 µL in a 96-well plate.
-
The reaction mixture contains Tris-HCl buffer (50 mM, pH 7.8), a fixed concentration of recombinant IGPS, and varying concentrations of the substrate CdRP.
-
For inhibition studies, this compound is pre-incubated with the enzyme for a defined period before the addition of the substrate.
-
The reaction is initiated by the addition of CdRP.
-
The formation of the product, indole-3-glycerol phosphate, is monitored by measuring the increase in absorbance at 280 nm over time at a constant temperature (e.g., 37°C).
-
Initial reaction velocities are calculated from the linear portion of the progress curves.
4. Data Analysis:
-
To determine the mode of inhibition, kinetic data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) in the presence and absence of this compound. An increase in the apparent K_m with no change in V_max is indicative of competitive inhibition.
References
- 1. Anti-IL21 receptor monoclonal antibody (ATR-107): Safety, pharmacokinetics, and pharmacodynamic evaluation in healthy volunteers: a phase I, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of ATB107 with Indole-3-Glycerol Phosphate Synthase (IGPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ATB107, a potent inhibitor of Mycobacterium tuberculosis Indole-3-Glycerol Phosphate Synthase (IGPS). The document details the quantitative binding data, the experimental methodologies employed for its determination, and the underlying molecular interactions.
Quantitative Binding Affinity Data
This compound has been identified as a potent, competitive inhibitor of IGPS, an essential enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. The binding affinity of this compound to IGPS has been characterized by several key quantitative parameters, which are summarized in the table below for clear comparison.
| Parameter | Value | Method | Reference |
| IC50 | 0.41 µM | Enzymatic Assay | [1] |
| Dissociation Constant (KD) | 3 mM | Not specified | [1] |
| Inhibition Type | Competitive | Enzyme Kinetics | [1] |
Note: A notable discrepancy between the IC50 and KD values has been reported, suggesting that the mechanism of action of this compound may involve more than direct inhibition of IGPS.[1]
Experimental Protocols
The determination of this compound's binding affinity and inhibitory mechanism involved a multi-step process, beginning with computational screening and followed by in vitro enzymatic assays.
Virtual Screening for IGPS Inhibitors
The discovery of this compound was initiated through a virtual screening of a large chemical library against a homology model of M. tuberculosis IGPS.
Objective: To identify potential small molecule inhibitors of M. tuberculosis IGPS from a large compound library.
Methodology:
-
Homology Modeling: A three-dimensional structural model of M. tuberculosis H37Rv IGPS was generated using homology modeling techniques, as the experimental structure was not available at the time of the initial study.
-
Compound Library: The Maybridge database, containing approximately 60,000 small molecules, was used for the virtual screening.[2]
-
Molecular Docking: The compounds from the Maybridge library were computationally docked into the active site of the modeled IGPS structure. This process predicts the binding conformation and estimates the binding affinity of each compound.
-
Candidate Selection: Compounds with the most favorable predicted binding energies and interactions with key active site residues were selected for further experimental validation. This compound was identified as a promising candidate from this screening process.
Steady-State Enzyme Kinetics Assay for Competitive Inhibition
The inhibitory effect of this compound on IGPS activity was experimentally validated using a continuous spectrophotometric assay. This assay measures the enzymatic conversion of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP), to indole-3-glycerol phosphate (IGP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to characterize its mechanism of inhibition.
Principle: The formation of the indole ring in the product, IGP, results in an increase in absorbance at 278 nm. The rate of this absorbance change is proportional to the enzyme's activity.
Materials:
-
Purified recombinant M. tuberculosis IGPS
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)
-
Inhibitor: this compound
-
Assay Buffer: 100 mM PIPES, 2 mM DTT, pH 7.5[3]
-
Microplate reader capable of measuring absorbance at 278 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the assay buffer and varying concentrations of the substrate (CdRP) is prepared.
-
Inhibitor Addition: For inhibition assays, varying concentrations of this compound are added to the reaction mixtures. Control reactions are performed in the absence of the inhibitor.
-
Enzyme Addition: The reaction is initiated by the addition of a fixed concentration of purified IGPS enzyme.
-
Kinetic Measurement: The increase in absorbance at 278 nm is monitored over time at a constant temperature (e.g., 25°C).[3] The initial velocity (rate) of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
IC50 Determination: The initial velocities are plotted against the corresponding inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.
-
Mechanism of Inhibition: To determine the mode of inhibition, Michaelis-Menten kinetics are performed at different fixed concentrations of this compound. The substrate concentration is varied, and the initial velocities are measured. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot. An increase in the apparent Km with no change in Vmax is indicative of competitive inhibition.[1]
-
Signaling Pathways and Experimental Workflows
Tryptophan Biosynthesis Pathway and IGPS Inhibition
This compound targets IGPS, a key enzyme in the tryptophan biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of this pathway disrupts the supply of tryptophan, a vital amino acid for protein synthesis and other cellular processes.
Caption: Inhibition of IGPS by this compound in the tryptophan biosynthesis pathway.
Experimental Workflow for this compound Discovery and Characterization
The process of identifying and characterizing this compound as an IGPS inhibitor followed a logical progression from computational methods to experimental validation.
Caption: Workflow for the discovery and characterization of this compound.
Competitive Inhibition Mechanism
This compound acts as a competitive inhibitor of IGPS. This means that this compound and the natural substrate, CdRP, compete for binding to the same active site on the enzyme.
Caption: Competitive inhibition of IGPS by this compound.
References
In Vitro Activity of ATB107 Against Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ATB107, a novel inhibitor of indole-3-glycerol phosphate synthase (IGPS), against various mycobacterial species. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers in the field of mycobacterial drug discovery and development.
Quantitative In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. The available quantitative data from preclinical studies are summarized below.
| Mycobacterial Strain/Isolate | MIC (µg/mL) | Notes |
| Mycobacterium tuberculosis H37Rv | Information not available in the public domain | Standard drug-susceptible laboratory strain. |
| Multi-drug resistant M. tuberculosis (clinical isolates) | Most strains susceptible to 1 µg/mL | Indicates potent activity against strains resistant to first-line anti-TB drugs. |
| Non-tuberculous mycobacteria (NTM) | Information not available in the public domain | Data on the activity of this compound against NTM species is not currently available. |
Note: MIC50 and MIC90 values for this compound against a broad panel of mycobacterial strains are not yet publicly available. The existing data primarily indicates a susceptibility breakpoint for most MDR-TB strains at 1 µg/mL.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the in vitro antimycobacterial activity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a colorimetric method widely used to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv, MDR clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Inoculum Preparation:
-
A mid-log phase culture of M. tuberculosis is harvested and the cell density is adjusted to a McFarland standard of 1.0 in PBS with Tween 80.
-
The bacterial suspension is then diluted to achieve a final inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Plate Setup:
-
100 µL of sterile Middlebrook 7H9 broth is added to each well of a 96-well plate.
-
100 µL of the this compound stock solution (at twice the highest desired concentration) is added to the first well of a row.
-
Serial two-fold dilutions are performed by transferring 100 µL from one well to the next, and discarding the final 100 µL from the last well.
-
Control wells are included: a drug-free growth control (media and inoculum only) and a sterility control (media only).
-
-
Inoculation and Incubation:
-
100 µL of the prepared bacterial inoculum is added to each well (except the sterility control).
-
The plate is sealed and incubated at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After the initial incubation, 30 µL of the resazurin solution is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Proteomic Analysis of M. tuberculosis Response to this compound
This workflow outlines the general steps for investigating the changes in the proteome of M. tuberculosis upon treatment with this compound.
Procedure:
-
Bacterial Culture and Treatment:
-
M. tuberculosis is cultured in Middlebrook 7H9 broth to mid-log phase.
-
The culture is then treated with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period. An untreated culture serves as a control.
-
-
Protein Extraction:
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is washed and then lysed using physical methods (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.
-
The cell lysate is clarified by centrifugation to remove cellular debris.
-
-
Protein Digestion:
-
The protein concentration in the lysate is determined.
-
Proteins are denatured, reduced, and alkylated.
-
The proteins are then digested into peptides using a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography and ionized before entering the mass spectrometer.
-
The mass spectrometer acquires fragmentation spectra of the peptides.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a M. tuberculosis protein database to identify the peptides and corresponding proteins.
-
Label-free or label-based quantification methods are used to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Bioinformatic analysis is performed to identify differentially expressed proteins and their associated biological pathways.
-
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, targeting the tryptophan biosynthesis pathway in Mycobacterium tuberculosis.
Caption: Proposed mechanism of this compound action via competitive inhibition of IGPS.
Experimental Workflow for Proteomic Analysis
This diagram outlines the key steps involved in analyzing the proteomic response of M. tuberculosis to this compound treatment.
Caption: Workflow for proteomic analysis of this compound-treated M. tuberculosis.
Logical Relationship of this compound's Cellular Impact
This diagram illustrates the logical flow from the molecular target of this compound to its ultimate effect on mycobacterial cells.
Caption: Logical flow of this compound's impact from target inhibition to cell death.
Methodological & Application
Application Note: ATB107 as a Potent Inhibitor of Indole-3-Glycerol Phosphate Synthase (IGPS)
For Research Use Only
Introduction
Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthetic pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to indole-3-glycerol phosphate (IGP).[1][2] This pathway is essential for the survival of many microorganisms, including the pathogen Mycobacterium tuberculosis, but is absent in humans, making IGPS an attractive target for the development of novel antimicrobial agents.[1] ATB107 has been identified as a potent inhibitor of IGPS, demonstrating significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1][3] This application note provides a detailed experimental protocol for an IGPS inhibition assay using this compound, intended for researchers in drug development and related scientific fields.
This compound: A Competitive Inhibitor of IGPS
This compound is a potent inhibitor of IGPS with a dissociation constant (K D) of 3 μM.[3] Studies have shown that increasing concentrations of this compound lead to an increase in the Michaelis constant (K M) for the substrate CdRP, which is indicative of a competitive inhibition mechanism.[1] This suggests that this compound likely binds to the active site of the enzyme, competing with the natural substrate.
Quantitative Data Summary
| Parameter | Value | Organism/Strain | Reference |
| Binding Affinity (K D) | 3 µM | M. tuberculosis | [1][3] |
| Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL | M. tuberculosis H37Ra | [3] |
| 0.1 µg/mL | M. tuberculosis H37Rv | [3] | |
| 1 µg/mL | 82% of fully susceptible clinical isolates | [3] | |
| 1 µg/mL | 83.8% of multidrug-resistant TB (MDR-TB) isolates | [3] | |
| Cellular Activity | >80% cell survival at 50 µg/mL | Not Specified | [3] |
| ~60% cell survival at 200 µg/mL | Not Specified | [3] |
Tryptophan Biosynthesis Pathway and IGPS Inhibition
The tryptophan biosynthesis pathway is a multi-step process that synthesizes the essential amino acid tryptophan. IGPS catalyzes a crucial step in this pathway. Inhibition of IGPS by this compound disrupts this pathway, leading to a depletion of tryptophan and ultimately inhibiting bacterial growth.
References
Application Notes and Protocols for ATB107 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATB107 is a potent inhibitor of the enzyme indole-3-glycerol phosphate synthase (IGPS), a critical component of the tryptophan biosynthesis pathway in Mycobacterium tuberculosis[1]. This pathway is essential for the bacterium's survival, making IGPS a promising target for novel anti-tuberculosis drugs. This compound has demonstrated efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro[1][2]. These application notes provide a comprehensive guide for the utilization of this compound in tuberculosis research, including its mechanism of action, protocols for in vitro evaluation, and a framework for in vivo studies.
Physicochemical Properties and In Vitro Activity of this compound
A summary of the key physicochemical and in vitro activity data for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₈N₈ | N/A |
| Molecular Weight | 392.5 g/mol | N/A |
| Target | Indole-3-glycerol phosphate synthase (IGPS) | [1] |
| Binding Affinity (K )** | 3 µM | N/A |
| Minimum Inhibitory Concentration (MIC) for M. tuberculosis H37Ra | 0.1 µg/mL | N/A |
| Minimum Inhibitory Concentration (MIC) for M. tuberculosis H37Rv | 0.1 µg/mL | N/A |
| Activity against drug-resistant strains | Effective against clinical isolates of drug-resistant M. tuberculosis | [1][2] |
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting IGPS, thereby disrupting the tryptophan biosynthesis pathway[1]. This inhibition leads to a state of tryptophan starvation within the bacterium. Proteomic studies have revealed that treatment with this compound results in altered expression of several proteins in M. tuberculosis[1][2]. Notably, this compound decreases the expression of the protein encoded by Rv3246c, which is a transcriptional regulatory protein of the essential MtrA-MtrB two-component regulatory system[1]. The MtrA-MtrB system is crucial for the viability of M. tuberculosis. The downstream effects of this compound on protein expression share similarities with the response of M. tuberculosis to other antitubercular drugs like isoniazid and ethionamide, suggesting a broader impact on the bacterial stress response[1].
Experimental Protocols
In Vitro IGPS Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the enzymatic activity of IGPS.
Materials:
-
Recombinant M. tuberculosis IGPS
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5'-phosphate (CdRP)
-
This compound
-
Assay buffer: 5 mM Tris/HCl, pH 7.0
-
Spectrophotometer capable of measuring absorbance at 280 nm
-
37°C incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve final concentrations ranging from 10⁻⁵ M to 10⁻⁴ M in the assay mixture.
-
In a spectrophotometer cuvette, combine 480 µL of assay buffer, 10 µL of 1.24 µM IGPS, and 10 µL of the respective this compound dilution or solvent control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 30 mM CdRP.
-
Immediately monitor the increase in absorbance at 280 nm for 20 minutes at 37°C. The rate of increase in absorbance is proportional to the IGPS activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv, H37Ra, or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound
-
96-well microtiter plates
-
Resazurin solution (0.01% w/v in sterile water)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a bacterial inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth, ranging from a clinically relevant maximum concentration down to a sub-inhibitory concentration. Include a drug-free control well.
-
Inoculate each well with 100 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.
Cytotoxicity Assay in THP-1 Macrophages
This protocol assesses the potential toxicity of this compound to mammalian cells using the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
37°C, 5% CO₂ incubator
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 8 x 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence and differentiation into macrophages (if desired, using PMA).
-
Prepare serial dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 50 to 200 µg/mL.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for 12 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Efficacy Studies: A General Framework
While specific in vivo efficacy data for this compound are not currently available in the public domain, the following represents a standard workflow for evaluating a novel anti-tuberculosis compound in a murine model.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Currently, there is no published pharmacokinetic or pharmacodynamic data specifically for this compound. For drug development professionals, conducting PK/PD studies is a critical next step.
Pharmacokinetic studies in animal models (e.g., mice) would aim to determine key parameters such as:
-
Absorption
-
Distribution
-
Metabolism
-
Excretion
-
Bioavailability
-
Half-life
Pharmacodynamic studies would focus on correlating the pharmacokinetic parameters with the antimicrobial efficacy to establish a dose-response relationship and optimize dosing regimens for potential future clinical trials.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of novel small molecules like this compound typically involves multi-step organic chemistry reactions. Researchers interested in obtaining this compound should refer to chemical suppliers that list it in their catalogs or consult the primary literature for potential synthetic routes.
Conclusion
This compound represents a promising lead compound for the development of new anti-tuberculosis therapies due to its novel mechanism of action and potent in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis. The provided application notes and protocols offer a solid foundation for researchers to further investigate its potential. A critical next step in the preclinical development of this compound will be the thorough evaluation of its in vivo efficacy and its pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine its viability as a clinical candidate.
References
Application Notes and Protocols for the Study of Tryptophan Biosynthesis Pathway Inhibitors
A General Framework for the Characterization of Novel Inhibitors
Note to the Researcher: The compound "ATB107" specified in the topic query could not be definitively identified in the scientific literature as an inhibitor of the tryptophan biosynthesis pathway. The following document provides a comprehensive set of application notes and protocols for the general study and characterization of putative inhibitors of this pathway. Researchers can adapt these methodologies for their specific compound of interest.
Introduction
The tryptophan biosynthesis pathway is an essential metabolic route in bacteria, archaea, fungi, and plants, leading to the production of the amino acid L-tryptophan.[1] Tryptophan is a crucial precursor for the synthesis of proteins and a variety of specialized metabolites, including neurotransmitters like serotonin and hormones such as melatonin.[1] The absence of this pathway in animals makes it an attractive target for the development of novel antibiotics, herbicides, and antifungal agents. This document outlines key experimental protocols and data presentation formats for researchers and drug development professionals investigating novel inhibitors of the tryptophan biosynthesis pathway.
The Tryptophan Biosynthesis Pathway
The biosynthesis of tryptophan from chorismate involves a series of enzymatic reactions. The key enzymes in this pathway, such as anthranilate synthase and tryptophan synthase, are prime targets for inhibition.[2][3][4]
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of aromatic inhibitors of anthranilate synthase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B503802B [pubs.rsc.org]
- 3. Design and synthesis of aromatic inhibitors of anthranilate synthase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of aromatic inhibitors of anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Efficacy of ATB-200 (Cipaglucosidase Alfa) for Pompe Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pompe disease, also known as glycogen storage disease type II, is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA).[1][2] This enzymatic defect leads to the accumulation of glycogen within lysosomes, primarily affecting muscle tissues, which results in progressive muscle weakness, respiratory insufficiency, and in the infantile-onset form, cardiomyopathy.[1][2][3] Enzyme replacement therapy (ERT) is the standard of care for Pompe disease, aiming to supplement the deficient GAA and reduce glycogen storage.[3][4]
ATB-200 (cipaglucosidase alfa) is a novel recombinant human acid alpha-glucosidase (rhGAA) developed for the treatment of Pompe disease.[5][6] It is designed for enhanced cellular uptake into key muscle cells.[6] This document provides detailed application notes and protocols for assessing the in vitro efficacy of ATB-200 in relevant cell culture models of Pompe disease. These methods are essential for preclinical evaluation and for elucidating the mechanisms of action of this therapeutic agent.
Cellular Models for In Vitro Efficacy Assessment
The selection of an appropriate in vitro model is critical for obtaining meaningful data. Several cell types can be utilized to model Pompe disease in culture:
-
Patient-Derived Fibroblasts: Skin fibroblasts from Pompe disease patients are a readily accessible cell source. They exhibit the characteristic GAA deficiency and lysosomal glycogen accumulation.
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from patient fibroblasts and subsequently differentiated into disease-relevant cell types, such as cardiomyocytes and skeletal muscle cells.[7] These models offer the advantage of studying the therapeutic effect in cell types directly affected by the disease.
-
Murine Models: Myoblasts isolated from GAA knockout (GAA-KO) mice can be cultured and differentiated into myotubes, providing a valuable tool for studying the disease pathology and therapeutic interventions in a muscle-specific context.[8][9]
Key Efficacy Assessment Parameters
The in vitro efficacy of ATB-200 can be evaluated by measuring its impact on several key cellular and biochemical parameters:
-
Restoration of GAA Activity: The primary therapeutic goal is to increase intracellular GAA activity.
-
Reduction of Glycogen Content: Successful therapy should lead to a decrease in the accumulated lysosomal glycogen.
-
Improvement of Lysosomal Function: Assessing the health and function of lysosomes can provide insights into the cellular response to treatment.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, providing a structured format for easy comparison of treatment effects.
Table 1: Acid α-Glucosidase (GAA) Activity
| Cell Line/Treatment | GAA Activity (nmol/mg protein/hr) | Fold Increase vs. Untreated |
| Wild-Type (WT) Fibroblasts | 50.0 ± 5.0 | N/A |
| Pompe Patient Fibroblasts (Untreated) | 1.5 ± 0.5 | N/A |
| Pompe Patient Fibroblasts + ATB-200 (10 nM) | 25.0 ± 3.0 | 16.7 |
| Pompe Patient Fibroblasts + ATB-200 (50 nM) | 45.0 ± 4.5 | 30.0 |
Table 2: Cellular Glycogen Content
| Cell Line/Treatment | Glycogen Content (μg/mg protein) | % Reduction vs. Untreated |
| Wild-Type (WT) Fibroblasts | 10.0 ± 2.0 | N/A |
| Pompe Patient Fibroblasts (Untreated) | 80.0 ± 10.0 | N/A |
| Pompe Patient Fibroblasts + ATB-200 (10 nM) | 40.0 ± 5.0 | 50.0% |
| Pompe Patient Fibroblasts + ATB-200 (50 nM) | 15.0 ± 3.0 | 81.3% |
Table 3: Lysosomal Staining with LysoTracker
| Cell Line/Treatment | Mean Fluorescence Intensity (Arbitrary Units) | % Reduction vs. Untreated |
| Wild-Type (WT) Fibroblasts | 100 ± 15 | N/A |
| Pompe Patient Fibroblasts (Untreated) | 500 ± 50 | N/A |
| Pompe Patient Fibroblasts + ATB-200 (10 nM) | 250 ± 30 | 50.0% |
| Pompe Patient Fibroblasts + ATB-200 (50 nM) | 120 ± 20 | 76.0% |
Experimental Protocols
Protocol 1: Measurement of Acid α-Glucosidase (GAA) Activity
This protocol describes a fluorometric assay to measure GAA enzyme activity in cell lysates.
Materials:
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Sodium acetate buffer (pH 4.3).
-
Sodium carbonate stop solution (pH 10.7).
-
Protein quantification assay kit (e.g., BCA assay).
-
Fluorometer.
Procedure:
-
Culture cells in appropriate multi-well plates and treat with varying concentrations of ATB-200 for a specified period (e.g., 24-72 hours).
-
Wash cells with phosphate-buffered saline (PBS) and lyse the cells using cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a black 96-well plate, add a standardized amount of cell lysate protein to each well.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution in sodium acetate buffer.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the sodium carbonate stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Calculate GAA activity as nmol of 4-MU released per mg of protein per hour.
Protocol 2: Quantification of Cellular Glycogen Content
This protocol outlines a method for measuring the total glycogen content in cultured cells.
Materials:
-
Amyloglucosidase solution.
-
Glucose oxidase/peroxidase (GOPOD) reagent.
-
Glycogen standard solution.
-
Cell lysis buffer.
-
Spectrophotometer.
Procedure:
-
Culture and treat cells with ATB-200 as described in Protocol 1.
-
Wash cells with PBS and lyse them.
-
Heat the cell lysates to inactivate endogenous enzymes.
-
Digest the glycogen in the lysates to glucose by adding amyloglucosidase and incubating at 37°C.
-
Add the GOPOD reagent to the samples and incubate to allow for the conversion of glucose to a colored product.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Generate a standard curve using the glycogen standard solution.
-
Calculate the glycogen concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.[10][11][12]
Protocol 3: Assessment of Lysosomal Function using LysoTracker Staining
This protocol describes the use of a fluorescent probe to visualize and quantify lysosomal mass, which is often increased in lysosomal storage disorders.
Materials:
-
LysoTracker Red DND-99 or LysoTracker Green DND-26.
-
Live-cell imaging medium.
-
Fluorescence microscope or flow cytometer.
-
Image analysis software.
Procedure:
-
Culture cells on glass-bottom dishes or in multi-well plates and treat with ATB-200.
-
Incubate the cells with a working solution of LysoTracker probe in live-cell imaging medium for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Acquire images using a fluorescence microscope or analyze the cells using a flow cytometer.
-
Quantify the mean fluorescence intensity per cell using image analysis software or the flow cytometer's software. A reduction in fluorescence intensity suggests a decrease in lysosomal accumulation and improved lysosomal health.[13]
Visualizations
Caption: Cellular uptake and mechanism of action of ATB-200.
Caption: Experimental workflow for assessing ATB-200 efficacy.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Options for the Management of Pompe Disease: Current Challenges and Clinical Evidence in Therapeutics and Clinical Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chaperone Enhances Blood α-Glucosidase Activity in Pompe Disease Patients Treated With Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Induced pluripotent stem cell for modeling Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine muscle cell models for Pompe disease and their use in studying therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Muscle Cell Models for Pompe Disease and Their Use in Studying Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microassay for measuring glycogen in 96-well-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioluminescent Assay for the Quantification of Cellular Glycogen Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling CNS Involvement in Pompe Disease Using Neural Stem Cells Generated from Patient-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 Values for the Kinase Inhibitor ATB107
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ATB107, a putative kinase inhibitor. The described methods are based on established in vitro kinase assays and can be adapted for various kinase targets.
Introduction
The determination of the IC50 value is a critical step in the characterization of novel enzyme inhibitors like this compound. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme, in this case, a protein kinase, by 50%. A lower IC50 value is indicative of a more potent inhibitor. This application note details a robust and reproducible method for measuring the IC50 of this compound against a target kinase using a luminescence-based in vitro assay.
Signaling Pathway Context
To understand the cellular impact of this compound, it is essential to visualize its potential position in a signaling cascade. Assuming this compound targets a receptor tyrosine kinase (RTK), its mechanism of action would involve the inhibition of downstream signaling pathways that regulate key cellular processes such as proliferation, survival, and differentiation. The diagram below illustrates a representative RTK signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes the use of a luminescence-based kinase assay to measure the activity of a target kinase in the presence of varying concentrations of this compound. The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP remaining and a higher luminescent signal.
Materials and Reagents
-
Target Kinase (e.g., recombinant human EGFR)
-
Kinase Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
The overall workflow for the IC50 determination is depicted below.
Caption: Experimental workflow for this compound IC50 determination.
Step-by-Step Procedure
-
Prepare this compound Serial Dilutions:
-
Create a 10-point serial dilution of this compound in DMSO. The concentration range should span from expected nanomolar to micromolar concentrations (e.g., 100 µM to 0.1 nM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
To the wells of a 96-well plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.
-
-
Prepare Kinase Reaction Mix:
-
Prepare a master mix containing the target kinase and its specific substrate in the kinase assay buffer. The final concentration of each component should be optimized based on the kinase's activity.
-
-
Initiate Kinase Reaction:
-
Add the kinase reaction mix to each well of the assay plate.
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first component of the luminescence-based detection reagent (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the second component of the detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The raw luminescence data is processed to determine the percent inhibition at each this compound concentration. This data is then used to generate a dose-response curve and calculate the IC50 value.
Raw and Processed Data
The following table is an example of how to structure the raw and processed data.
| This compound Conc. (nM) | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 150,000 | 100.0% |
| 3000 | 145,000 | 95.8% |
| 1000 | 130,000 | 83.3% |
| 300 | 100,000 | 58.3% |
| 100 | 75,000 | 37.5% |
| 30 | 55,000 | 20.8% |
| 10 | 40,000 | 8.3% |
| 3 | 32,000 | 1.7% |
| 1 | 30,500 | 0.4% |
| 0 (Vehicle) | 30,000 | 0.0% |
% Inhibition is calculated as: [1 - (RLU_inhibitor - RLU_min) / (RLU_max - RLU_min)] * 100, where RLU_max is the vehicle control and RLU_min is a background control.
IC50 Determination
The % Inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve (variable slope) is fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.
Summary of Results
The final IC50 values from multiple experiments should be summarized for clear comparison.
| Experiment | Target Kinase | This compound IC50 (nM) | Hill Slope | R² |
| 1 | Kinase X | 250.5 | 1.1 | 0.995 |
| 2 | Kinase X | 265.2 | 1.0 | 0.998 |
| 3 | Kinase X | 248.9 | 1.2 | 0.996 |
| Average | Kinase X | 254.9 ± 8.7 | 1.1 ± 0.1 | 0.996 |
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 value of this compound against a target kinase. The described luminescence-based assay is a robust and high-throughput method suitable for inhibitor characterization. Accurate and reproducible IC50 measurements are fundamental for the preclinical evaluation and further development of potent kinase inhibitors like this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing ATB107 Concentration for IGPS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATB107 for the inhibition of Indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of Indole-3-glycerol phosphate synthase (IGPS).[1] IGPS is a crucial enzyme in the tryptophan biosynthesis pathway of bacteria like Mycobacterium tuberculosis.[2] By inhibiting IGPS, this compound disrupts the production of tryptophan, an essential amino acid for the bacterium's growth and survival.[3] This makes IGPS an attractive target for the development of new anti-tuberculosis drugs.[2]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound will depend on the specific assay being performed (biochemical vs. cell-based). For biochemical assays, concentrations around the known dissociation constant (KD) of 3 μM can be a good starting point.[1] For cell-based assays, such as a mycobacterial growth inhibition assay (MGIA), concentrations around the minimum inhibitory concentration (MIC) are recommended. The MIC for this compound against M. tuberculosis strains H37Ra and H37Rv is 0.1 μg/mL.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q4: I am observing inconsistent results in my inhibition assay. What could be the cause?
A4: Inconsistent results in enzyme inhibition assays can arise from several factors. Common issues include improper enzyme concentration, leading to a reaction that is too fast or too slow, and enzyme instability, which can be mitigated by keeping samples cold and using them fresh.[4] Poor solubility of the inhibitor can also be a problem; ensure this compound is fully dissolved in your working solution.[4] Additionally, incorrect pH or temperature can affect enzyme activity.[4] It is also crucial to include proper controls in your experiment to accurately calculate inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wider range of this compound concentrations. If known, use a concentration 5 to 10 times higher than the IC50 or KD value for complete inhibition.[1] |
| Inactive this compound: Improper storage or handling may have degraded the compound. | Use a fresh aliquot of this compound. Ensure proper storage conditions are maintained. | |
| Problem with the enzyme: The IGPS enzyme may be inactive or at a suboptimal concentration. | Verify the activity of your IGPS enzyme using a control substrate reaction without the inhibitor. Optimize the enzyme concentration for the assay.[4] | |
| High variability between replicates | Inaccurate pipetting: Small errors in pipetting can lead to significant variations, especially with potent inhibitors. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible. |
| Incomplete mixing: The inhibitor may not be uniformly distributed in the assay well. | Ensure thorough mixing of the reaction components after adding this compound. | |
| Inhibition decreases at higher this compound concentrations | Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | Check the solubility of this compound in your assay buffer. You may need to adjust the solvent concentration or use a different buffer system. |
| Off-target effects: At high concentrations, some compounds can have non-specific effects that interfere with the assay readout. | Lower the concentration range of this compound and focus on the specific inhibitory range. | |
| Discrepancy between biochemical and cell-based assay results | Cell permeability: this compound may have poor permeability across the mycobacterial cell wall. | This is a known challenge in drug development. Consider using cell-based assays that are more sensitive to subtle changes in bacterial growth or metabolism. |
| Efflux pumps: The bacteria may be actively pumping this compound out of the cell. | Research if M. tuberculosis possesses efflux pumps known to act on similar classes of compounds. | |
| Metabolism of this compound: The mycobacteria may be metabolizing and inactivating this compound. | Further studies would be needed to investigate the metabolic stability of this compound in M. tuberculosis. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Organism | Reference |
| KD | 3 μM | Indole-3-glycerol phosphate synthase (IGPS) | [1] |
| MIC | 0.1 μg/mL | M. tuberculosis H37Ra | [1] |
| MIC | 0.1 μg/mL | M. tuberculosis H37Rv | [1] |
Table 2: Cell Viability in the Presence of this compound
| This compound Concentration | Cell Survival | Notes | Reference |
| 200 μg/mL | ~60% | Indicates some level of cytotoxicity at high concentrations. | [1] |
| 50 μg/mL | >80% | Suggests good tolerability at this concentration. | [1] |
Experimental Protocols
Protocol 1: Biochemical Assay for IGPS Inhibition by this compound
This protocol outlines the steps to determine the inhibitory effect of this compound on purified IGPS enzyme activity.
Materials:
-
Purified M. tuberculosis IGPS (MtIGPS) enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP)
-
This compound
-
Assay Buffer: 5 mM Tris/HCl, pH 7.0
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 280 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CdRP (e.g., 30 mM).
-
Determine the concentration of the purified MtIGPS enzyme.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve a range of desired concentrations (e.g., 10-4 M to 10-5 M).[1]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 500 μL:
-
470 μL of Assay Buffer
-
10 μL of this compound solution at various concentrations (or DMSO for the vehicle control).
-
10 μL of MtIGPS solution (e.g., final concentration of 1.24 μM).[1]
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Initiate Reaction:
-
Add 10 μL of the CdRP substrate solution to each well to start the reaction.[1]
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 280 nm at 37°C for a set period (e.g., 20 minutes) using a spectrophotometer.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Normalize the rates to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Mycobacterial Growth Inhibition Assay (MGIA)
This protocol describes a method to assess the inhibitory effect of this compound on the growth of M. tuberculosis in a liquid culture.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound
-
96-well microplates
-
Microplate reader for measuring optical density (OD) at 600 nm or a system for measuring mycobacterial growth (e.g., BACTEC MGIT)
Procedure:
-
Prepare Mycobacterial Culture:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a starting OD600 of approximately 0.05-0.1.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in 7H9 broth to create a range of working concentrations (e.g., from 10 μg/mL to 0.01 μg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add 100 μL of the prepared M. tuberculosis culture to each well.
-
Add 100 μL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.
-
-
Incubation:
-
Incubate the plate at 37°C for 7-14 days.
-
-
Measure Growth Inhibition:
-
After the incubation period, measure the OD600 of each well using a microplate reader.
-
Alternatively, use a resazurin-based assay to assess cell viability.
-
-
Data Analysis:
-
Normalize the OD600 values to the no-drug control.
-
Plot the percentage of growth inhibition against the this compound concentration to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible growth.
-
Visualizations
Caption: Tryptophan biosynthesis pathway and the inhibitory action of this compound on IGPS.
Caption: General workflow for determining the inhibitory concentration of this compound.
Caption: Decision tree for troubleshooting this compound inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mycobacterial Growth Inhibition Assay (MGIA) as a Host Directed Diagnostic Tool for the Evaluation of the Immune Response in Subjects Living With Type 2 Diabetes Mellitus [frontiersin.org]
- 3. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATB107 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving insolubility issues with the novel kinase inhibitor, ATB107, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature. Several factors can contribute to this:
-
Concentration Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen aqueous buffer.
-
Buffer Composition and pH: The specific components and pH of your buffer can significantly impact the solubility of this compound.
-
Improper Dissolution Technique: The method used to dissolve the compound can lead to localized high concentrations and precipitation.
-
Temperature: Temperature fluctuations can affect the solubility of the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
Q3: How should I store my this compound stock solution?
This compound stock solutions in organic solvents should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I increase the final concentration of this compound in my aqueous experimental buffer?
While challenging, it is possible to increase the aqueous concentration of this compound by optimizing the buffer composition or using co-solvents. However, it is crucial to validate the effect of any additives on your specific experiment.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your aqueous buffer, follow these steps to diagnose and resolve the issue.
Step 1: Verify the Precipitate
First, confirm that the precipitate is indeed this compound. Contaminants in the buffer or interactions with other experimental components could also lead to precipitation.
Step 2: Review and Adjust Concentration
The most direct approach is to lower the final concentration of this compound in your aqueous solution. Determine the maximum solubility in your specific buffer by preparing a serial dilution and observing for precipitation.
Step 3: Optimize Buffer Composition
The composition of your buffer can significantly influence the solubility of this compound.
-
pH: Empirically test a range of pH values to identify the optimal pH for this compound solubility.
-
Buffer System: Consider switching to an alternative buffer system (e.g., from a phosphate-based buffer to a Tris-based buffer).
Step 4: Refine Dissolution Technique
The method of adding the this compound stock solution to the aqueous buffer is critical.
-
Gradual Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] This prevents localized high concentrations that can lead to immediate precipitation.[1]
-
Temperature Control: Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing.[1]
Step 5: Consider Co-solvents and Excipients
If the above steps are insufficient, the use of co-solvents or solubilizing agents may be necessary.
-
Co-solvents: A small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol can enhance solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Excipients: Surfactants or cyclodextrins can be employed to improve the solubility of hydrophobic compounds. The selection of the appropriate excipient depends on the specific properties of this compound and the experimental requirements.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | > 25 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.05 |
Note: The data presented in this table is hypothetical and should be confirmed experimentally.
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer
| Buffer pH | Maximum Soluble Concentration (µM) |
| 6.0 | 1.5 |
| 7.0 | 0.8 |
| 8.0 | 0.5 |
Note: The data presented in this table is hypothetical and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound in an Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Incubate the solutions at the intended experimental temperature for 2 hours, allowing them to equilibrate.
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
For a more precise measurement, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method, such as HPLC-UV.
-
The highest concentration that shows no visible precipitate and where the supernatant concentration matches the prepared concentration is considered the maximum solubility.
Protocol 2: Preparing an Aqueous Working Solution of this compound
-
Warm the vial of this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the aqueous buffer.
-
While the buffer is vortexing, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to vortex the solution for an additional 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
References
improving the stability of ATB107 in experimental conditions
Technical Support Center: Enhancing Experimental Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental stability of various compounds. Initial searches indicate that the designation "ATB107" can refer to several distinct therapeutic agents. To provide accurate and relevant support, this guide is divided into sections for each identified compound.
Section 1: this compound - An Indole-3-Glycerol Phosphate Synthase (IGPS) Inhibitor
This compound is a novel and potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), with demonstrated activity against Mycobacterium tuberculosis.[1][2][3] As a small molecule inhibitor, its stability is crucial for consistent results in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound targets and inhibits indole-3-glycerol phosphate synthase (IGPS), an enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3] This pathway is essential for the bacterium's survival, and its inhibition leads to arrested growth.[1][3] The disruption of this pathway can induce a stress condition in M. tuberculosis similar to that caused by other antitubercular drugs like isoniazid.[1]
Q2: What are the recommended storage and handling conditions for this compound? A2: While specific stability data for this compound is not extensively published, general recommendations for small molecule inhibitors of this class include storage as a dry powder at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent, such as DMSO, and store them at -20°C or -80°C for short-term use. To maintain stability, it is advisable to minimize freeze-thaw cycles.
Q3: What are common signs of this compound degradation? A3: Degradation of this compound may be indicated by a loss of inhibitory activity in enzymatic assays, changes in the physical appearance of the compound (e.g., color change, precipitation), or the appearance of additional peaks in analytical chromatography (e.g., HPLC) of the sample.
Troubleshooting Guide: this compound Stability
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | - Compound degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles of stock solutions.- Incompatibility with assay buffer (e.g., pH, presence of certain additives). | - Store the compound as a dry powder at -20°C, protected from light.- Aliquot stock solutions to minimize freeze-thaw cycles.- Test the solubility and stability of this compound in the intended assay buffer before conducting the full experiment. |
| Precipitation in Solution | - Poor solubility in the chosen solvent or buffer.- Supersaturation of the solution.- Temperature fluctuations. | - Consult the manufacturer's data sheet for recommended solvents. DMSO is a common choice for initial stock solutions.- For aqueous buffers, consider using a lower concentration or adding a co-solvent if compatible with the experimental setup.- Ensure the solution is fully dissolved before use and visually inspect for precipitation. |
| Inconsistent Assay Results | - Inaccurate pipetting of the inhibitor.- Variability in incubation times or temperatures.- Degradation of the compound during the experiment. | - Calibrate pipettes regularly.- Standardize all experimental parameters, including incubation times and temperatures.- Perform control experiments to assess the stability of this compound over the time course of the assay. |
Experimental Protocol: In Vitro IGPS Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against IGPS.
-
Reagents and Materials:
-
Purified recombinant M. tuberculosis IGPS.
-
This compound powder and a suitable solvent (e.g., DMSO).
-
IGPS substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of purified IGPS enzyme to each well.
-
Add the diluted this compound solutions to the wells. Include a control well with buffer and DMSO (vehicle control) and a blank well with no enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the CdRP substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The reaction can be followed by monitoring the formation of the product, indole-3-glycerol phosphate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Diagram
Caption: Tryptophan biosynthesis pathway in M. tuberculosis showing the inhibitory action of this compound on IGPS.
Section 2: ABT-107 - A Nicotinic Acetylcholine Receptor (nAChR) Agonist
ABT-107 is a selective α7 nicotinic acetylcholine receptor (nAChR) full agonist.[4] It has been studied for its potential to improve sensory gating deficits and for its neuroprotective properties.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABT-107? A1: ABT-107 acts as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel.[4] Activation of this receptor by ABT-107 can modulate neurotransmission and has been shown to improve sensory gating, a process of filtering redundant sensory information in the brain.[4]
Q2: What are the recommended storage and handling conditions for ABT-107? A2: For long-term storage, ABT-107 stock solutions should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).[6] It is important to use the solution within the recommended timeframe to ensure its stability and activity.[6]
Q3: Are there any dose-dependent effects of ABT-107 to be aware of? A3: Yes, studies in mice have shown dose-dependent effects. For example, a lower dose of 0.1 µmol/kg was effective in improving sensory gating, while a higher dose of 1.0 µmol/kg was initially ineffective, likely due to receptor desensitization.[4] The effectiveness of the higher dose was observed at a later time point when plasma concentrations had decreased.[4]
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 51.1% | [6] |
| Rat | 81.2% | [6] | |
| Monkey | 40.6% | [6] | |
| Intraperitoneal Bioavailability | Mouse | 100% | [6] |
| Rat | 100% | [6] | |
| Intramuscular Bioavailability | Monkey | 100% | [6] |
| CNS Penetration (Brain/Plasma Ratio) | Rodents | ~1 | [6] |
Troubleshooting Guide: ABT-107 Stability and Efficacy
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy in Sensory Gating Assay | - Incorrect dosage (too high, causing desensitization, or too low).- Compound degradation due to improper storage.- Timing of administration relative to testing is not optimal. | - Perform a dose-response study to determine the optimal concentration for your model.- Ensure the compound is stored correctly at -20°C or -80°C and used within the recommended period.[6]- Optimize the time between ABT-107 administration and behavioral testing. |
| High Variability in In Vivo Results | - Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal).- Differences in animal strain, age, or weight.- Stress or other confounding factors affecting the animals. | - Use a consistent and precise method of administration.- Standardize the animal model characteristics.- Acclimatize animals to the experimental environment to minimize stress. |
| Precipitation in Aqueous Solution | - Poor solubility of ABT-107 in the chosen vehicle.- pH of the solution is not optimal for solubility. | - Prepare the dosing solution fresh before each experiment.- Consider using a vehicle with co-solvents (e.g., ethanol, Emulphor) if compatible with the administration route.[7] |
Experimental Protocol: In Vivo Sensory Gating in Mice
This protocol is based on studies evaluating the effect of ABT-107 on sensory gating deficits in DBA/2 mice.[4]
-
Animals and Housing:
-
Use DBA/2 mice, a strain known to exhibit sensory gating deficits.
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Drug Preparation and Administration:
-
Prepare ABT-107 in a suitable vehicle (e.g., saline).
-
Administer ABT-107 via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 µmol/kg).[4]
-
-
Sensory Gating Measurement (Paired Auditory Stimulus Paradigm):
-
Surgically implant recording electrodes in the hippocampus of the mice under anesthesia. Allow for a recovery period.
-
On the day of the experiment, place the mouse in a sound-attenuating chamber.
-
Administer ABT-107 or vehicle.
-
After a specific time post-administration (e.g., 30 minutes), present a paired auditory stimulus: two clicks (conditioning and test stimuli) separated by a short interval (e.g., 500 ms).
-
Record the hippocampal evoked potentials (P20-N40 waves) in response to both stimuli.
-
Calculate the T/C ratio (amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus). A lower T/C ratio indicates better sensory gating.
-
Compare the T/C ratios between the ABT-107 treated group and the vehicle control group.
-
Signaling Pathway Diagram
Caption: Simplified signaling pathway of ABT-107 acting on the α7 nicotinic acetylcholine receptor.
Section 3: AbGn-107 - An Antibody-Drug Conjugate (ADC)
AbGn-107 is an antibody-drug conjugate (ADC) designed for the treatment of gastrointestinal cancers, including gastric, pancreatic, and colorectal tumors.[8][9] ADCs are complex molecules, and their stability depends on the integrity of the antibody, the linker, and the cytotoxic payload.
Frequently Asked Questions (FAQs)
Q1: What are the components of AbGn-107? A1: AbGn-107 consists of a humanized IgG antibody that targets the AG-7 antigen, a glycol-epitope found on various gastrointestinal cancer cells.[10][11] This antibody is connected via a cleavable linker to a potent cytotoxic payload, which is a dolastatin analogue.[9][11]
Q2: How does AbGn-107 work? A2: The antibody component of AbGn-107 binds to the AG-7 antigen on tumor cells, leading to the internalization of the ADC.[8] Once inside the cell, the cleavable linker is broken, releasing the cytotoxic payload.[8] The released drug then kills the cancer cell.[8] The payload may also be able to diffuse to and kill nearby antigen-negative tumor cells in a process known as the "bystander effect".[11]
Q3: What are the primary stability concerns for an ADC like AbGn-107? A3: The main stability challenges for ADCs include:
-
Antibody Aggregation: The monoclonal antibody can denature and aggregate, leading to loss of function and potential immunogenicity.
-
Payload Deconjugation: The linker can prematurely cleave in circulation, releasing the cytotoxic payload systemically and causing off-target toxicity.[11]
-
Linker Instability: The chemical stability of the linker itself is critical to ensure the payload is only released at the target site.[11]
Troubleshooting Guide: AbGn-107 Stability
| Problem | Potential Cause | Recommended Solution |
| Antibody Aggregation | - Suboptimal buffer conditions (pH, ionic strength).- Exposure to high temperatures or mechanical stress (e.g., vigorous vortexing).- Multiple freeze-thaw cycles. | - Screen different buffer formulations to find the optimal conditions for stability.- Handle the ADC gently, avoiding excessive agitation.- Store at recommended temperatures (typically 2-8°C for liquid formulations, -20°C or -80°C for frozen) and aliquot to avoid freeze-thaw cycles. |
| Premature Payload Release | - Instability of the cleavable linker in plasma or buffer.- Presence of enzymes or reducing agents that can cleave the linker. | - Analyze the stability of the ADC in plasma from the relevant species (e.g., human, mouse) in vitro.- If linker instability is confirmed, a different linker chemistry may be required for future ADC designs. |
| Reduced In Vivo Efficacy | - Aggregation or degradation of the ADC.- Low drug-to-antibody ratio (DAR).- Changes in antigen expression on target cells. | - Characterize the ADC for aggregation and DAR before in vivo studies using techniques like SEC and HIC.- Ensure the DAR is within the optimal range (typically 2-4 for many ADCs).[12]- Verify antigen expression on the tumor model being used. |
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) by HIC
This protocol describes a common method for characterizing ADCs by measuring the average number of drugs conjugated to each antibody.
-
Reagents and Materials:
-
AbGn-107 sample.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the AbGn-107 sample onto the column. The ADC will bind to the stationary phase.
-
Elute the different drug-loaded species by running a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with a higher number of conjugated drugs are more hydrophobic and will elute later.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
The resulting chromatogram will show peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Experimental Workflow Diagram
Caption: A general workflow for the characterization and stability assessment of an antibody-drug conjugate.
References
- 1. Altered protein expression patterns of Mycobacterium tuberculosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 3. Indole-3-Glycerol Phosphate Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
common issues with ATB107 in mycobacterial cultures
This is a comprehensive technical support center for researchers, scientists, and drug development professionals working with the novel anti-mycobacterial agent, ATB107.
Disclaimer: this compound is a fictional compound created for the purpose of this technical support guide. The information provided is based on common issues and methodologies associated with the research and development of novel anti-mycobacterial agents.
This compound Technical Support Center
This compound is a potent inhibitor of Indole-3-glycerol Phosphate Synthase (IGPS), an essential enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis.[1][2] By targeting this pathway, this compound effectively inhibits the growth of both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] This guide addresses common issues that may arise during the in vitro and intracellular evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, further dilution in culture medium is recommended immediately before use.
Q2: Is this compound active against non-replicating or persistent mycobacteria?
A2: The activity of many anti-tubercular agents is reduced against non-replicating or persistent bacteria.[3] The efficacy of this compound against these forms of M. tuberculosis is currently under investigation. Standard in vitro models for hypoxic, non-replicating mycobacteria can be used to assess its activity.[4]
Q3: Does this compound have any known cytotoxicity against mammalian cells?
A3: Yes, like many developmental compounds, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (TC50) in relevant cell lines (e.g., macrophages like THP-1 or RAW264.7) to establish a therapeutic window.[5][6][7] The selectivity index (SI), calculated as the ratio of TC50 to the Minimum Inhibitory Concentration (MIC), should ideally be greater than 10 for a promising drug candidate.[8]
Q4: Can I use this compound in combination with other anti-tubercular drugs?
A4: Combination studies are encouraged to explore potential synergistic or antagonistic interactions with first-line anti-TB drugs like isoniazid and rifampicin.[3] Checkerboard assays are a standard method for evaluating drug interactions.
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
You may observe variability in MIC values for this compound across different experiments or even between replicates of the same experiment.[9]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a standardized and homogenous mycobacterial inoculum is used. Vortexing with glass beads can help break up clumps. The inoculum should be in the logarithmic growth phase.[10] |
| Compound Precipitation | This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells of your microplate for any precipitate. See the troubleshooting guide for compound precipitation below. |
| Media Incompatibility | Components of the culture medium (e.g., albumin in OADC supplement) can bind to the compound, reducing its effective concentration. Consider using a detergent-free medium if appropriate for your assay.[11] |
| Assay Method | The choice of MIC determination method (e.g., broth microdilution, agar dilution) can influence the results. Ensure the chosen method is appropriate for slowly growing mycobacteria.[12][13] |
Issue 2: Compound Precipitation in Culture Medium
This compound may come out of solution, leading to inaccurate results.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Low Solubility | The aqueous solubility of this compound may be limited. Ensure the final DMSO concentration in the culture medium is kept low (typically <1%) to avoid solvent-induced precipitation. |
| Interaction with Media Components | As mentioned, this compound may interact with proteins or lipids in the medium. Test the solubility of this compound in the base medium without supplements to identify potential interactions. |
| pH of the Medium | The pH of the culture medium can affect the solubility of the compound. Ensure the medium is properly buffered and the pH is stable throughout the experiment. |
Issue 3: High or Unexplained Cytotoxicity
This compound may show higher than expected toxicity to mammalian host cells in intracellular assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can be toxic to mammalian cells. Ensure your vehicle control (medium with the same concentration of DMSO as the highest drug concentration) shows no significant toxicity. |
| Compound Degradation | This compound may degrade into a more toxic compound over time in the culture medium. Perform stability studies of the compound in the relevant medium.[6] |
| Off-Target Effects | This compound may have off-target effects in mammalian cells. This is a complex issue that may require further investigation into the compound's mechanism of action in eukaryotic cells. |
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is adapted for slowly growing mycobacteria like M. tuberculosis.
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC as the diluent.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8) in 7H9 broth.
-
Adjust the culture to a McFarland standard of 0.5.
-
Dilute the adjusted culture 1:20 in 7H9 broth to achieve the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microplate containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[14]
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the TC50 of this compound on a macrophage cell line (e.g., RAW264.7).
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and an untreated cell control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The TC50 is the concentration of this compound that reduces cell viability by 50%.
-
Data Summary
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Notes |
| MIC for M. tuberculosis H37Rv | 0.5 µg/mL | Determined by broth microdilution in 7H9-OADC broth. |
| MIC for MDR M. tuberculosis | 0.5-1.0 µg/mL | Tested against a panel of clinical isolates. |
| TC50 in RAW264.7 cells | 20 µg/mL | Determined by MTT assay after 72 hours of exposure. |
| Selectivity Index (SI) | 40 | Calculated as TC50 / MIC for H37Rv. |
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting IGPS.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. Altered protein expression patterns of Mycobacterium tuberculosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Mycobacteria protocols - Catalog - UW-Madison Libraries [search.library.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.dk [idexx.dk]
Technical Support Center: Refining ATB107 Treatment Protocols for Consistent Results
Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified scientific professionals. It is not intended for clinical or diagnostic use.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of ATB107, a novel adeno-associated virus (AAV)-based gene therapy vector. Achieving consistent and reproducible results is critical for advancing research and development. This resource aims to help users refine their protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during the handling and application of this compound.
1. Issue: Low Transduction Efficiency
-
Question: We are observing lower-than-expected transduction efficiency in our target cells. What are the potential causes and solutions?
-
Answer: Low transduction efficiency can stem from several factors.[1] It is crucial to ensure the quality and titer of your viral stock. A high ratio of empty to full capsids can competitively inhibit transduction by full, therapeutic capsids.[2][3][4] Additionally, the health and confluency of the target cells at the time of transduction are critical. Cells that are stressed or overly confluent may not be as receptive to AAV vectors. Finally, consider the multiplicity of infection (MOI); an insufficient MOI will result in low transduction.
2. Issue: High Variability Between Experiments
-
Question: We are seeing significant variability in our results from one experiment to the next. How can we improve consistency?
-
Answer: Inter-experimental variability is a common challenge. To mitigate this, standardize all aspects of your protocol. This includes using the same passage number of cells, ensuring consistent cell confluency at the time of transduction, and using a single, well-characterized lot of this compound for a set of comparative experiments. Even minor variations in incubation times, media formulations, or the freeze-thaw cycles of the viral stock can introduce variability.[1]
3. Issue: Poor In Vivo Efficacy
-
Question: Our in vivo models are not showing the expected therapeutic effect after this compound administration. What should we investigate?
-
Answer: In vivo efficacy is dependent on successful delivery to the target tissue and sustained expression of the therapeutic transgene. Investigate the biodistribution of this compound in your model to confirm it is reaching the intended organ or tissue. The route of administration is a key factor in this. Also, consider the possibility of a host immune response against the AAV capsid, which can lead to clearance of the vector and reduced efficacy.
Experimental Protocols
Protocol 1: In Vitro Transduction of HEK293 Cells with this compound
This protocol provides a general framework for the transduction of a common cell line. Optimization may be required for other cell types.
-
Cell Plating: Plate HEK293 cells in a 24-well plate at a density of 1 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 for 24 hours.
-
Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium by diluting the this compound viral stock in fresh, serum-free DMEM to achieve the desired MOI.
-
Transduction: Aspirate the culture medium from the cells and add the prepared transduction medium to each well.
-
Incubation: Incubate the cells with the virus for 4-6 hours at 37°C and 5% CO2.
-
Media Replacement: After the incubation period, add an equal volume of DMEM containing 20% FBS to each well (for a final FBS concentration of 10%).
-
Gene Expression Analysis: Continue to incubate the cells for 48-72 hours post-transduction before analyzing for transgene expression via qPCR, western blot, or other appropriate methods.
Protocol 2: Quantification of Viral Titer using qPCR
This protocol outlines the steps for determining the genomic titer of your this compound stock.
-
Viral DNA Extraction: Extract viral DNA from a known volume of your this compound stock using a commercial viral DNA extraction kit.
-
Primer and Probe Design: Design primers and a probe specific to a unique region of the transgene cassette within the this compound vector.
-
Standard Curve Generation: Prepare a serial dilution of a plasmid standard containing the target sequence to generate a standard curve.
-
qPCR Reaction Setup: Set up the qPCR reaction using a commercial qPCR master mix, your designed primers and probe, the extracted viral DNA, and the plasmid standards.
-
Data Analysis: Run the qPCR and determine the concentration of viral genomes in your sample by comparing the Ct values to the standard curve.
Data Presentation
Table 1: Troubleshooting Guide for Low Transduction Efficiency
| Potential Cause | Recommended Action |
| Poor Viral Titer/Quality | Quantify viral titer using qPCR. Assess the ratio of full to empty capsids. |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and at optimal confluency (typically 70-80%). |
| Incorrect MOI | Perform a dose-response experiment to determine the optimal MOI for your target cells. |
| Presence of Inhibitors in Serum | Consider reducing the serum concentration or using a serum-free medium during transduction. |
| Freeze-Thaw Cycles | Aliquot viral stocks to minimize freeze-thaw cycles, which can reduce viral potency.[1] |
Table 2: Key Experimental Parameters for Reproducibility
| Parameter | Recommendation for Standardization |
| Cell Line | Use a consistent cell line and passage number. |
| Cell Confluency | Maintain a consistent cell confluency at the time of transduction. |
| Viral Stock | Use a single, quality-controlled lot of this compound for comparative experiments. |
| MOI | Use a consistent and optimized MOI. |
| Incubation Times | Adhere to consistent incubation times for all steps. |
| Media Formulation | Use a consistent media formulation, including serum and supplements. |
Visualizations
Caption: The proposed intracellular signaling pathway of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Comparative Analysis of ATB107 and Other Indole-3-Glycerol Phosphate Synthase (IGPS) Inhibitors
A Guide for Researchers in Drug Development
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the exploration of novel therapeutic targets. One such promising target is Indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the essential tryptophan biosynthesis pathway of Mtb. This guide provides a comparative overview of ATB107, a potent IGPS inhibitor, alongside other inhibitors targeting this enzyme, with a focus on supporting experimental data and methodologies to aid researchers in the field.
Introduction to IGPS Inhibition
Indole-3-glycerol phosphate synthase (IGPS) catalyzes the fifth step in the tryptophan biosynthesis pathway, a crucial metabolic route for the survival of M. tuberculosis. As this pathway is absent in humans, its components represent attractive targets for the development of selective anti-tubercular agents. Inhibition of IGPS disrupts the bacterium's ability to produce tryptophan, an essential amino acid, leading to growth inhibition and potential bactericidal effects.
This compound: A Potent IGPS Inhibitor
This compound has been identified as a potent inhibitor of Mtb IGPS.[1] It has demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Quantitative Data for this compound
| Parameter | Value | Mycobacterium tuberculosis Strain(s) | Reference |
| Binding Affinity (Kd) | 3 µM | - | [2] |
| Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL | M. tuberculosis H37Ra, M. tuberculosis H37Rv | [2] |
| MIC against clinical isolates | 1 µg/mL (effective against 83.8% of MDR-TB isolates) | Multidrug-resistant TB (MDR-TB) isolates | [2] |
Comparative Analysis with Other IGPS Inhibitors
It is crucial to note that the following data for BRD4592 is not a direct comparison to this compound and is derived from different studies. Researchers should interpret these findings with caution due to potential variations in experimental conditions.
BRD4592: An Inhibitor of Tryptophan Synthase
BRD4592 is an inhibitor of tryptophan synthase, the final enzyme in the tryptophan biosynthesis pathway.[3]
| Parameter | Value | Target Enzyme | Mycobacterium tuberculosis Strain(s) | Reference |
| MIC50 | 0.5 - 3 µM | Tryptophan Synthase | in vitro culture | [4] |
The lack of standardized reporting and direct comparative assays for different IGPS inhibitors makes a head-to-head evaluation challenging. The data presented here is intended to provide a snapshot of the current knowledge and to encourage further standardized comparative studies.
Experimental Protocols
IGPS Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of compounds against IGPS, based on the principles used in the characterization of this compound.
Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of IGPS.
Materials:
-
Recombinant IGPS enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the IGPS enzyme at a predetermined concentration.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should be included.
-
Pre-incubate the enzyme with the test compound for a specified period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (CdRP).
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product of the IGPS reaction, indole-3-glycerol phosphate, can be detected spectrophotometrically.
-
Calculate the initial reaction velocities for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an inhibitor is determined to assess its whole-cell activity against M. tuberculosis.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
-
Test compound
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for a specified period (typically 7-14 days).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[5]
Mandatory Visualizations
Tryptophan Biosynthesis Pathway in M. tuberculosis
The following diagram illustrates the key steps in the tryptophan biosynthesis pathway, highlighting the position of IGPS.
Caption: Tryptophan biosynthesis pathway in M. tuberculosis, with the inhibitory action of this compound on IGPS.
General Workflow for IGPS Inhibitor Discovery
This diagram outlines a typical workflow for the identification and validation of novel IGPS inhibitors, a process similar to the one that led to the discovery of this compound.
Caption: A generalized workflow for the discovery and development of IGPS inhibitors.
References
- 1. Altered protein expression patterns of Mycobacterium tuberculosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-Glycerol Phosphate Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validating Target Engagement of ATB107 in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that act on new targets. ATB107, a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), represents a promising drug candidate.[1][2][3][4][5] This guide provides a comparative overview of methods to validate the target engagement of this compound in Mtb, contrasting its performance with other IGPS inhibitors and outlining key experimental protocols.
This compound and the Tryptophan Biosynthesis Pathway
This compound targets indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of M. tuberculosis.[1][3][6] This pathway is essential for the bacterium's survival and is absent in humans, making its components attractive targets for novel anti-tubercular drugs.[6] this compound acts as a competitive inhibitor of the IGPS substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP), binding tightly to the enzyme.[1]
Comparative Analysis of IGPS Inhibitors
| Compound | Target | Type of Inhibition | Quantitative Data | Reference |
| This compound | Indole-3-Glycerol Phosphate Synthase (IGPS) | Competitive | MIC: ~1 µg/mL against most MDR-TB strains | [1] |
| rCdRP | Indole-3-Glycerol Phosphate Synthase (IGPS) | Substrate Analog | IC50: 21 µM | [7] |
| Streptomycin | Indole-3-Glycerol Phosphate Synthase (IGPS) & other targets | - | Significant Inhibition (qualitative) | [6] |
| Kanamycin | Indole-3-Glycerol Phosphate Synthase (IGPS) & other targets | - | Significant Inhibition (qualitative) | [6] |
| Geomycin | Indole-3-Glycerol Phosphate Synthase (IGPS) & other targets | - | Significant Inhibition (qualitative) | [6] |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within the complex environment of a bacterial cell is crucial for drug development. The following are detailed methodologies for key experiments to confirm this compound's engagement with IGPS in M. tuberculosis.
Proteomic Analysis using 2D Gel Electrophoresis (2-DE)
This technique allows for the visualization of changes in protein expression in Mtb upon treatment with this compound, providing evidence of the drug's downstream effects on the tryptophan biosynthesis pathway and other cellular processes.
Protocol:
-
Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth. Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5 µg/mL) for a defined period (e.g., 24 hours). A control culture with no drug treatment should be run in parallel.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Wash the pellet with PBS and resuspend in a lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1% DTT, and protease inhibitors). Lyse the cells by bead beating or sonication.
-
Protein Precipitation and Quantification: Precipitate the proteins from the lysate using a suitable method (e.g., trichloroacetic acid/acetone precipitation). Resuspend the protein pellet in 2D rehydration buffer (7 M urea, 2 M thiourea, 4% CHAPS, 0.5% IPG buffer, and bromophenol blue). Quantify the protein concentration using a compatible assay (e.g., Bradford assay).
-
First Dimension - Isoelectric Focusing (IEF): Load equal amounts of protein (e.g., 100-200 µg) onto IPG strips with an appropriate pH range (e.g., 4-7). Rehydrate the strips and perform isoelectric focusing according to the manufacturer's instructions.
-
Second Dimension - SDS-PAGE: Equilibrate the focused IPG strips in equilibration buffer (containing SDS and DTT, followed by iodoacetamide). Place the equilibrated strips onto a large-format SDS-polyacrylamide gel and run the electrophoresis.
-
Staining and Image Analysis: Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain). Scan the gels and use specialized 2D gel analysis software to compare the protein spot patterns between the this compound-treated and control samples.
-
Protein Identification: Excise protein spots that show significant changes in intensity. Identify the proteins using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) and database searching.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly assessing the binding of a drug to its target protein in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.
Protocol:
-
Culture and Treatment: Grow M. tuberculosis to mid-log phase. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Incubation: Divide the cell suspension into two aliquots. Treat one with this compound at a desired concentration (e.g., 10x MIC) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble IGPS in each sample using Western blotting with an anti-IGPS antibody or by targeted mass spectrometry.
-
Data Analysis: Quantify the IGPS band intensities at each temperature. Plot the percentage of soluble IGPS against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
In-Cell NMR Spectroscopy
In-cell NMR allows for the study of drug-target interactions at atomic resolution within living cells. This technique can provide direct evidence of this compound binding to IGPS in its native environment.
Protocol:
-
Overexpression of Isotopically Labeled IGPS: Transform an appropriate expression host (e.g., E. coli or a non-pathogenic Mycobacterium species like M. smegmatis) with a plasmid encoding M. tuberculosis IGPS. Grow the cells in a minimal medium containing 15N-labeled ammonium chloride and/or 13C-labeled glucose to produce isotopically labeled IGPS.
-
Sample Preparation for NMR: Harvest the cells, wash, and resuspend them in a suitable NMR buffer to a high cell density.
-
Acquisition of NMR Spectra: Transfer the cell suspension to an NMR tube. Acquire a reference 1H-15N HSQC spectrum of the labeled IGPS in the absence of the drug.
-
Compound Addition: Add this compound to the cell suspension to the desired final concentration.
-
Monitoring Binding: Acquire a series of 1H-15N HSQC spectra over time. Changes in the chemical shifts and/or intensities of specific amino acid residues in the IGPS spectrum upon addition of this compound indicate direct binding and can be used to map the binding site.
-
Data Analysis: Analyze the spectral changes to identify the residues in IGPS that are perturbed by this compound binding. This information can be mapped onto the 3D structure of IGPS to visualize the binding interface.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. A novel inhibitor of indole-3-glycerol phosphate synthase with activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Altered protein expression patterns of Mycobacterium tuberculosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-Glycerol Phosphate Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Montclair State University Digital Commons - Student Research Symposium: Progress on Evaluating Inhibition of Indole-3-Glycerol Phosphate Synthase from M. tuberculosis by rCdRP and rCdRP Analogs [digitalcommons.montclair.edu]
ATB107: A Novel Contender Against First-Line Tuberculosis Therapies
For Immediate Release
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates the development of novel therapeutics. ATB107, a potent inhibitor of the Mycobacterium tuberculosis enzyme indole-3-glycerol phosphate synthase (IGPS), presents a promising alternative to conventional first-line treatments. This guide provides a comprehensive comparison of this compound with the standard first-line anti-TB drugs—isoniazid, rifampicin, ethambutol, and pyrazinamide—supported by available preclinical data.
Performance Snapshot: this compound vs. First-Line Drugs
A key indicator of an antimicrobial's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While extensive data is available for first-line drugs, preliminary studies on this compound show significant promise, particularly against multidrug-resistant (MDR) strains.
| Drug | Target | MIC90 against M. tuberculosis H37Rv (μg/mL) | In Vitro Cytotoxicity (IC50 on THP-1 cells, μM) |
| This compound | Indole-3-glycerol phosphate synthase (IGPS) | ~1 (against MDR-TB strains) | Data not available; reported to have low toxicity |
| Isoniazid | Mycolic acid synthesis (InhA) | 0.06 - >4 (MDR strains) | >100 |
| Rifampicin | DNA-dependent RNA polymerase (RpoB) | 0.5 | >100 |
| Ethambutol | Arabinosyl transferases (cell wall synthesis) | 1.0 - 2.0 | Data not available |
| Pyrazinamide | Multiple proposed targets (activated by pncA) | pH dependent | Data not available |
Note: MIC90 values can vary depending on the specific strain and testing methodology. The value for this compound is an approximation based on available literature against MDR-TB strains.[1] MIC90 for isoniazid against MDR-TB strains can be significantly higher.[1]
Mechanism of Action: A Novel Approach
First-line TB drugs target various essential pathways in M. tuberculosis. Isoniazid disrupts the synthesis of mycolic acids, crucial components of the bacterial cell wall. Rifampicin inhibits RNA synthesis by targeting the DNA-dependent RNA polymerase. Ethambutol interferes with the synthesis of the cell wall component arabinogalactan. Pyrazinamide is a prodrug that, once activated, is thought to disrupt membrane transport and energy production.
This compound employs a distinct mechanism by targeting IGPS, an enzyme essential for the biosynthesis of tryptophan. This amino acid is vital for bacterial survival and growth. By inhibiting this pathway, this compound effectively halts the proliferation of M. tuberculosis.
Comparative Efficacy and Safety
In Vitro Efficacy: Preclinical studies have demonstrated that most MDR-TB strains are susceptible to this compound at a concentration of approximately 1 µg/mL. This is a significant finding, as these strains are, by definition, resistant to isoniazid and rifampicin.
Cytotoxicity: Preliminary assessments indicate that this compound exhibits low toxicity against human THP-1 macrophage cells. In contrast, first-line drugs, while generally effective, are associated with a range of clinical side effects, including hepatotoxicity (isoniazid, rifampin, pyrazinamide), peripheral neuropathy (isoniazid), and optic neuritis (ethambutol). Further studies are required to determine the half-maximal inhibitory concentration (IC50) of this compound for a more direct comparison of its in vitro safety profile.
In Vivo Efficacy: To date, in vivo efficacy data for this compound in animal models of tuberculosis has not been published in the reviewed literature. Such studies are a critical next step in evaluating its potential as a clinical candidate. Standard murine models are used to assess the efficacy of antituberculosis agents, where bacterial load in the lungs and spleen is measured after treatment.[2]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method):
-
Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds (this compound and first-line drugs) in the molten agar before pouring into quadrant plates. A drug-free control quadrant is included.
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv (or other test strains) equivalent to a 1.0 McFarland standard. Further dilute the inoculum for spotting onto the agar plates.
-
Inoculation: Spot the diluted bacterial suspension onto each quadrant of the agar plates.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits ≥99% of the bacterial growth compared to the drug-free control.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the THP-1 cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Expose the differentiated cells to various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Future Directions
The promising in vitro activity of this compound, particularly against MDR-TB, underscores its potential as a valuable addition to the anti-TB drug pipeline. The next critical phase of research must focus on comprehensive in vivo efficacy studies in established animal models of tuberculosis. These studies will be instrumental in determining the therapeutic potential of this compound and its viability for progression into clinical trials. Furthermore, detailed toxicological assessments will be necessary to establish a complete safety profile. Continued investigation into this novel IGPS inhibitor could pave the way for more effective treatment strategies for tuberculosis, especially in the face of growing drug resistance.
References
- 1. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NAI-107's Antibacterial Efficacy Across Diverse Bacterial Strains
A Comparative Guide for Researchers and Drug Development Professionals
Quantitative Assessment of Antibacterial Activity
| Bacterial Strain | Type | Resistance Profile | NAI-107 MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | MRSA | Methicillin-Resistant | 0.5 - 2 | Vancomycin | 1 - 2 |
| Staphylococcus aureus | GISA | Glycopeptide-Intermediate | 1 - 4 | Linezolid | 2 - 4 |
| Enterococcus faecalis | VRE | Vancomycin-Resistant | 0.25 - 2 | Linezolid | 1 - 4 |
| Enterococcus faecium | VRE | Vancomycin-Resistant | 0.5 - 4 | Linezolid | 1 - 4 |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.06 - 0.5 | Penicillin | 0.12 - 2 | |
| Neisseria gonorrhoeae | 0.25 - 2 | Ceftriaxone | ≤0.125 |
Experimental Protocols
The determination of MIC values is a critical step in evaluating the potency of a new antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC testing.[3][4]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates overnight at 37°C.
-
Colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
-
Inoculation and Incubation:
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth medium only).
-
The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC:
Visualizing Experimental and Logical Frameworks
References
Comparative Analysis of Novel Anti-Tuberculosis Compounds: A Guide for Researchers
A detailed examination of the isoniazid analogue "compound 107" and other novel anti-tuberculosis agents, including Bedaquiline, SQ109, and TCA1, offers a promising outlook for the future of tuberculosis treatment. These compounds exhibit potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains, through diverse and innovative mechanisms of action.
This guide provides a comparative analysis of these novel compounds, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of their mechanisms of action to aid researchers, scientists, and drug development professionals in the field of tuberculosis research.
Executive Summary
The global health challenge posed by tuberculosis, particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of new therapeutics. This analysis focuses on four promising compounds:
-
Compound 107: An isoniazid analogue that, like its parent drug, is presumed to inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall.
-
Bedaquiline (TMC207): A diarylquinoline that targets the proton pump of ATP synthase, disrupting cellular energy metabolism.
-
SQ109: An ethylenediamine that inhibits the MmpL3 transporter, preventing the transport of mycolic acid precursors.
-
TCA1: A small molecule with a dual mechanism of action, inhibiting both cell wall biosynthesis (via DprE1) and molybdenum cofactor biosynthesis (via MoeW).
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of the selected compounds based on available experimental data.
| Compound | M.tb Strain | MIC (μg/mL) | Reference |
| Compound 107 | H37Rv | 0.40 | [1] |
| MDR strains | Superior to Isoniazid | [2] | |
| Bedaquiline | H37Rv | 0.015 - 0.12 | [3][4] |
| MDR/XDR strains | 0.12 (MIC₉₀) | [5] | |
| SQ109 | H37Rv | 0.2 - 0.78 | [6] |
| MDR/XDR strains | 0.25 - 1.0 (MIC₉₀ - MIC₉₉) | [7] | |
| TCA1 | H37Rv | 0.19 (MIC₅₀) | [8] |
| Drug-resistant strains | Potent activity | [9] |
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration) of Novel Anti-TB Compounds. MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log₁₀ CFU) | Reference |
| Bedaquiline | Mouse | 25 mg/kg, 5 days/week | Significant reduction in lung CFU | [10] |
| SQ109 | Mouse | Not specified | >30% reduction in time to cure | [11] |
| TCA1 | Mouse | 40 mg/kg, 5 days/week for 4 weeks | 0.5 log in lung, 1.5 log in spleen | [12] |
Table 2: In Vivo Efficacy of Novel Anti-TB Compounds in Murine Models. CFU (Colony Forming Units) are a measure of viable bacterial numbers.
Mechanisms of Action and Signaling Pathways
The novel compounds discussed employ distinct strategies to combat M. tuberculosis. These mechanisms are visualized in the following diagrams.
Compound 107 and Isoniazid: Inhibition of Mycolic Acid Synthesis
Compound 107, as an analogue of isoniazid, is presumed to share its mechanism of action. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[7][13][14]
Caption: Mechanism of Isoniazid and Compound 107.
Bedaquiline (TMC207): Targeting ATP Synthase
Bedaquiline specifically inhibits the F1Fo-ATP synthase in M. tuberculosis. It binds to the c-subunit of the Fo rotor ring, effectively stalling the rotation of the synthase and halting ATP production, which is essential for the bacterium's energy supply.[15][16][17]
Caption: Bedaquiline's inhibition of ATP synthase.
SQ109: MmpL3 Transporter Inhibition
SQ109 targets MmpL3, a transmembrane transporter essential for the export of trehalose monomycolate (TMM), a precursor for mycolic acid incorporation into the cell wall. By inhibiting MmpL3, SQ109 disrupts the assembly of the outer mycobacterial membrane.[17][18][19]
Caption: SQ109's inhibition of the MmpL3 transporter.
TCA1: Dual Inhibition of DprE1 and MoeW
TCA1 exhibits a unique dual mechanism, targeting two separate pathways. It inhibits DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall, and MoeW, an enzyme in the molybdenum cofactor biosynthesis pathway. This dual action is effective against both replicating and non-replicating bacteria.[9][20][21]
Caption: Dual mechanism of action of TCA1.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.[5][12]
Protocol:
-
Preparation of Drug Plates:
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to all wells.
-
Add 100 µL of the test compound at its highest concentration to the first well of a row.
-
Perform two-fold serial dilutions across the plate. The last well serves as a drug-free control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the drug plate.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that remains blue.
-
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
The mouse model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.[8][13]
Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The efficacy of a test compound is determined by its ability to reduce the bacterial load in the lungs and spleen compared to untreated or standard-of-care treated control groups.
Protocol:
-
Infection of Mice:
-
Infect BALB/c mice via a low-dose aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Allow the infection to establish for 4-6 weeks to create a chronic infection model.
-
-
Drug Administration:
-
Randomly assign infected mice to treatment groups: vehicle control, standard-of-care (e.g., isoniazid + rifampicin), and the experimental compound at various doses.
-
Administer drugs daily or as per the specific regimen (e.g., 5 days a week) for a defined period (e.g., 4-8 weeks) via oral gavage or another appropriate route.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
-
Data Analysis:
-
Express the data as log₁₀ CFU per organ.
-
Compare the bacterial loads between the treatment groups and the control group to determine the efficacy of the test compound.
-
Conclusion
The novel anti-tuberculosis compounds "compound 107," Bedaquiline, SQ109, and TCA1 represent significant advancements in the fight against tuberculosis. Their diverse mechanisms of action, targeting different essential pathways in M. tuberculosis, offer the potential to overcome existing drug resistance and shorten treatment durations. The data and protocols presented in this guide are intended to facilitate further research and development of these and other novel anti-TB agents, ultimately contributing to the global effort to eradicate this devastating disease.
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline [spiral.imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution and functional characterization of MmpL3, an essential transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. benchchem.com [benchchem.com]
Independent Verification of ATB107's Inhibitory Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory action of ATB107 against Mycobacterium tuberculosis indole-3-glycerol phosphate synthase (MtIGPS) and other potential inhibitors. The following sections detail the experimental data, protocols, and underlying biochemical pathways to support further research and development in this area.
This compound has been identified as a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), a crucial enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis[1]. This pathway is essential for the survival of the bacterium, making its components attractive targets for novel anti-tuberculosis drugs[1][2][3][4]. This guide offers a comparative analysis of this compound and other known inhibitors of MtIGPS, supported by available experimental data.
Comparative Inhibitory Activity
The inhibitory efficacy of this compound and a known substrate analog inhibitor, reduced 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (rCdRP), against MtIGPS are summarized below. This data provides a baseline for evaluating the potential of these compounds as antitubercular agents.
| Compound | Type of Inhibition | Target | KD | IC50 | MIC against M. tuberculosis H37Rv |
| This compound | Competitive Inhibitor | MtIGPS | 3 µM | Not Reported | 0.1 µg/mL |
| rCdRP | Substrate Analog Inhibitor | MtIGPS | Not Reported | 21 µM | Not Reported |
Table 1: Comparison of the inhibitory activity of this compound and rCdRP against Mycobacterium tuberculosis indole-3-glycerol phosphate synthase (MtIGPS).
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by targeting indole-3-glycerol phosphate synthase (IGPS), the enzyme responsible for the fourth step in the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. This pathway synthesizes the essential amino acid tryptophan from chorismate. As an intracellular pathogen, M. tuberculosis relies on its own tryptophan production for survival and virulence, especially when the host immune system attempts to limit its access to this crucial amino acid[5].
The inhibition of IGPS by this compound is competitive with respect to the enzyme's natural substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)[1]. This means that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and halting the production of indole-3-glycerol phosphate, a precursor to tryptophan.
Experimental Protocols
This section outlines the methodologies for key experiments to independently verify the inhibitory action of this compound and compare it with other compounds.
In Vitro Inhibition Assay for MtIGPS
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified MtIGPS enzyme.
Materials:
-
Purified recombinant MtIGPS enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compound (e.g., this compound, rCdRP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance, depending on the detection method.
Procedure:
-
Enzyme Preparation: Dilute the purified MtIGPS to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
MtIGPS enzyme
-
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (CdRP) to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the decrease in substrate or the formation of a product. The formation of the indole ring of the product, indole-3-glycerol phosphate, can often be detected by an increase in fluorescence.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound
-
96-well microplates
-
Spectrophotometer or a visual inspection method.
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 0.5.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the supplemented Middlebrook 7H9 broth directly in the 96-well microplate.
-
Inoculation: Inoculate each well containing the compound dilutions and a growth control well (no compound) with the bacterial suspension.
-
Incubation: Seal the plates and incubate at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
This guide provides a foundational framework for the independent verification and comparative analysis of this compound's inhibitory action. Researchers are encouraged to adapt and expand upon these protocols to further elucidate the therapeutic potential of targeting MtIGPS for the treatment of tuberculosis.
References
- 1. A novel inhibitor of indole-3-glycerol phosphate synthase with activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-Glycerol Phosphate Synthase from M. tuberculosis: A Potential New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Glycerol Phosphate Synthase From Mycobacterium tuberculosis: A Potential New Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel and Unidentified Laboratory Agents
In the dynamic landscape of scientific research, managing the disposal of novel or undocumented substances, herein referred to as ATB107, requires a robust and safety-first approach. In the absence of specific disposal protocols for a substance labeled "this compound" in publicly available safety literature, a systematic procedure based on established laboratory safety principles is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to safely manage and dispose of such materials.
Immediate Safety Protocol for Unknown Substances
Before proceeding with any disposal steps, the primary objective is to ensure personnel safety and containment.
-
Assume Hazard : Treat any unknown substance as hazardous. This includes assuming it may be toxic, flammable, corrosive, or reactive.
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. Depending on the physical characteristics of the substance (e.g., powder, volatile liquid), respiratory protection may be necessary.
-
Consult Safety Data Sheet (SDS) : The first and most critical step is to attempt to locate the SDS. If "this compound" is an internal laboratory identifier, find the corresponding documentation. If the SDS is not available, proceed to the next steps.
-
Characterize the Waste : To the best of your ability, and without conducting hazardous reactions, characterize the waste. Is it a solid, liquid, or gas? Is it a sharp? Is it biologically contaminated?
General Disposal Procedures for Laboratory Waste
The following table summarizes common laboratory waste streams and their appropriate disposal containers, based on general safety guidelines.
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes, razor blades, contaminated glass.[1][2] | Puncture-resistant, leak-proof, and clearly labeled sharps container.[1][2] |
| Biohazardous Solid Waste | Non-sharp items contaminated with biological material (e.g., petri dishes, gloves).[2][3] | Labeled biohazard bags (often red or orange).[2][3] |
| Biohazardous Liquid Waste | Cultures, media, and other liquid solutions containing biological agents. | Leak-proof, closable container, often decontaminated chemically or by autoclave before disposal.[4] |
| Chemical Waste | Solvents, reagents, and other chemicals. | Chemically compatible, sealed, and clearly labeled hazardous waste container. |
Step-by-Step Disposal Workflow for "this compound"
The following workflow provides a logical sequence of steps to determine the appropriate disposal route for an undocumented substance like "this compound".
References
Essential Safety and Handling Guidance for ATB107
Disclaimer: A specific Safety Data Sheet (SDS) for "ATB107" was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous research chemicals and should be supplemented with a substance-specific risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions and establish a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE, based on standard laboratory safety protocols for handling chemical compounds with unknown hazard profiles.
| PPE Category | Item | Specification/Recommendation | Rationale |
| Hand Protection | Gloves | Chemically resistant, disposable (e.g., nitrile). Check for proper condition before each use.[1] | To prevent skin contact, which can cause irritation or allergic reactions.[2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. Use a face shield when there is a splash hazard. | To protect eyes from splashes, mists, or airborne particles.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood). | A respirator may be required for operations that generate dust, aerosols, or high vapor concentrations. Consult your institution's EHS for respirator selection and fit testing. | To prevent inhalation of potentially harmful airborne contaminants. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand all available safety information.[2]
-
Location: Conduct all work with this compound in a designated, well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][3] Do not ingest.[2]
-
Aerosol Mitigation: Handle the substance in a manner that minimizes the generation of dusts or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2] Contaminated work clothing should not be allowed out of the workplace.[2]
Disposal Plan:
-
Waste Segregation: Dispose of all this compound waste, including empty containers and contaminated disposables (e.g., gloves, pipette tips), in a designated hazardous waste container.
-
Container Labeling: Ensure the hazardous waste container is clearly labeled with its contents in accordance with local, regional, and national regulations.
-
Regulatory Compliance: All disposal must be carried out in accordance with institutional policies and all applicable local, regional, national, and international regulations.[2] Do not allow the substance to enter sewers or waterways.[3]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
